molecular formula C20H19N3 B11926382 (E)-2-((2,2-Dibenzylhydrazono)methyl)pyridine

(E)-2-((2,2-Dibenzylhydrazono)methyl)pyridine

Cat. No.: B11926382
M. Wt: 301.4 g/mol
InChI Key: IPXKRUCFNUYSKI-JCMHNJIXSA-N
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Description

N,N-Dibenzyl-N’-(pyridin-2-ylmethylene)hydrazine is an organic compound with the molecular formula C20H19N3. It is a hydrazone derivative formed by the condensation of N,N-dibenzylhydrazine and pyridine-2-carboxaldehyde.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibenzyl-N’-(pyridin-2-ylmethylene)hydrazine typically involves the condensation reaction between N,N-dibenzylhydrazine and pyridine-2-carboxaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for N,N-Dibenzyl-N’-(pyridin-2-ylmethylene)hydrazine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N,N-Dibenzyl-N’-(pyridin-2-ylmethylene)hydrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-dibenzyl-N’-(pyridin-2-ylmethylene)hydrazine oxide, while reduction could produce N,N-dibenzylhydrazine derivatives .

Scientific Research Applications

N,N-Dibenzyl-N’-(pyridin-2-ylmethylene)hydrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Dibenzyl-N’-(pyridin-2-ylmethylene)hydrazine involves its ability to coordinate with metal ions through the nitrogen atoms in the hydrazone and pyridine moieties. This coordination can alter the electronic properties of the metal center, making it useful in catalysis and other applications. The molecular targets and pathways involved depend on the specific metal complex formed and its intended application .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(pyridin-2-ylmethylene)cyclohexane-1,4-diamine
  • N,N’-bis(pyridin-2-ylmethylene)benzene-1,4-diamine

Uniqueness

N,N-Dibenzyl-N’-(pyridin-2-ylmethylene)hydrazine is unique due to its dibenzyl substitution, which can influence its coordination behavior and reactivity compared to other hydrazone derivatives. The presence of the benzyl groups can enhance the compound’s solubility and stability, making it more suitable for certain applications .

Properties

Molecular Formula

C20H19N3

Molecular Weight

301.4 g/mol

IUPAC Name

N-benzyl-1-phenyl-N-[(Z)-pyridin-2-ylmethylideneamino]methanamine

InChI

InChI=1S/C20H19N3/c1-3-9-18(10-4-1)16-23(17-19-11-5-2-6-12-19)22-15-20-13-7-8-14-21-20/h1-15H,16-17H2/b22-15-

InChI Key

IPXKRUCFNUYSKI-JCMHNJIXSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)/N=C\C3=CC=CC=N3

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)N=CC3=CC=CC=N3

Origin of Product

United States

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